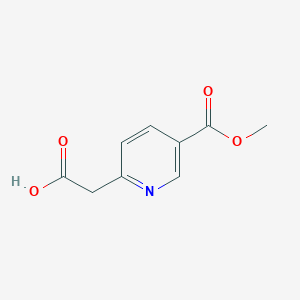![molecular formula C8H12ClN B13554312 Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-aminehydrochloride](/img/structure/B13554312.png)
Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-amine hydrochloride is a complex organic compound characterized by its unique tetracyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-amine hydrochloride typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of suitable precursors under controlled conditions to form the tetracyclic core. The amine group is then introduced through a series of substitution reactions, followed by the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .
化学反应分析
Types of Reactions
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
科学研究应用
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism by which Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-amine hydrochloride exerts its effects is complex and involves multiple pathways. The compound interacts with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. These interactions can result in the modulation of cellular processes, such as signal transduction or gene expression .
相似化合物的比较
Similar Compounds
- Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one : A closely related compound with a ketone group instead of an amine.
- Tricyclo[3.3.1.0^{2,4}]non-6-ene : Another compound with a similar tetracyclic structure but different functional groups .
属性
分子式 |
C8H12ClN |
|---|---|
分子量 |
157.64 g/mol |
IUPAC 名称 |
tetracyclo[3.3.0.02,8.04,6]octan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c9-8-6-2-1-3-5(4(2)6)7(3)8;/h2-8H,1,9H2;1H |
InChI 键 |
AVXMBIJMQBJJOM-UHFFFAOYSA-N |
规范 SMILES |
C1C2C3C2C(C4C1C34)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-Oxaspiro[4.5]decane-2-carboxylicacid](/img/structure/B13554258.png)
![8-Azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13554266.png)

![1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13554276.png)
![4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride](/img/structure/B13554278.png)


![[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13554298.png)
![Tert-butyl 4-[(2-hydroxypropyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B13554302.png)

![2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanoic acid](/img/structure/B13554314.png)
